molecular formula C12H17N3O B2710251 N-(pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 864717-63-5

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2710251
CAS No.: 864717-63-5
M. Wt: 219.288
InChI Key: AJYLRDRZBOYTST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with pyridine-3-carboxylic acid or its derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(pyridin-3-ylmethyl)piperidine-4-carboxamide exhibits significant anticancer properties.

  • Hepatocellular Carcinoma (HCC): A study demonstrated that this compound induced apoptosis in HCC cells, inhibiting cell migration through the downregulation of specific signaling pathways related to tumor growth.
  • Breast Cancer Synergy: In another investigation, the compound showed enhanced cytotoxicity when combined with doxorubicin in breast cancer models, suggesting potential as an adjunctive therapy.

Anti-inflammatory and Antimicrobial Properties

The compound has also been studied for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in vitro and exhibits activity against several bacterial strains, indicating its potential use as an antibacterial agent.

Enzyme Inhibition Studies

This compound has been explored for its role as an enzyme inhibitor:

  • SARS-CoV Protease Inhibition: The compound has been identified as a noncovalent inhibitor of the papain-like protease from SARS-CoV, showing nanomolar potency . This suggests its potential in developing antiviral therapies against coronaviruses.

Case Studies Overview

Study Focus Findings
Hepatocellular CarcinomaInduces apoptosis and inhibits migration in HCC cells.
Breast Cancer SynergyEnhances cytotoxicity when combined with doxorubicin.
Anti-inflammatory EffectsReduces pro-inflammatory cytokines and shows antibacterial activity.
SARS-CoV Protease InhibitionExhibits nanomolar potency against SARS-CoV protease .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, piperidine-4-carboxamides have been shown to target DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bactericidal activity . This indicates that the compound may exert its effects by inhibiting essential enzymes or proteins involved in critical biological processes.

Comparison with Similar Compounds

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular configuration, which imparts unique chemical and biological properties, making it valuable for various research applications.

Biological Activity

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a pyridin-3-ylmethyl group. The synthesis typically involves the reaction of piperidine derivatives with pyridine-3-carboxylic acid or its derivatives, allowing for the production of this compound in scalable quantities suitable for laboratory and industrial applications.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator, influencing metabolic pathways and cellular functions. The specific mechanisms are still under investigation but are believed to involve:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
  • Receptor Binding : It may selectively bind to certain receptors involved in neurotransmission, impacting signaling pathways crucial for neurological functions.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications in several fields:

  • Neuropharmacology : It has been studied for its potential to treat neurological disorders by acting on neurotransmitter systems.
  • Cancer Treatment : The compound has demonstrated antiproliferative effects against cancer cell lines, indicating its potential as an anticancer agent. For instance, studies have reported IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Activity : There is evidence suggesting that it may possess antimicrobial properties, potentially targeting bacterial DNA gyrase, leading to bactericidal effects.
  • Cardiovascular Health : Its influence on ion channels suggests potential applications in cardiovascular medicine, possibly aiding in the treatment of arrhythmias and other heart conditions .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

StudyFindingsImplications
In Vitro Studies Demonstrated significant inhibition of cancer cell proliferation with IC50 values ranging from 0.87–12.91 μMSuggests potential as an anticancer drug
Enzyme Interaction Studies Identified as an inhibitor of kinases and proteasesMay lead to new treatments for diseases involving these enzymes
Neurotransmitter Uptake Studies Indicated possible inhibition of neurotransmitter uptakePotential implications for neurodegenerative diseases

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYLRDRZBOYTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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